molecular formula C9H8N2O2 B579187 2-METHYL-QUINAZOLINE-4,7-DIOL CAS No. 16081-80-4

2-METHYL-QUINAZOLINE-4,7-DIOL

Cat. No.: B579187
CAS No.: 16081-80-4
M. Wt: 176.175
InChI Key: LUDCHNDDMNZATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-QUINAZOLINE-4,7-DIOL is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-QUINAZOLINE-4,7-DIOL typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 2-METHYL-QUINAZOLINE-4,7-DIOL is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of quinazolinones are explored for their potential therapeutic applications, including as anti-inflammatory, analgesic, and antitumor agents.

Industry

Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-QUINAZOLINE-4,7-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1H)-one: The parent compound without the hydroxy and methyl groups.

    2-Methylquinazolin-4(1H)-one: Lacks the hydroxy group.

    7-Hydroxyquinazolin-4(1H)-one: Lacks the methyl group.

Uniqueness

2-METHYL-QUINAZOLINE-4,7-DIOL is unique due to the presence of both the hydroxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific biological targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

7-hydroxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDCHNDDMNZATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702741
Record name 7-Hydroxy-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16081-80-4
Record name 7-Hydroxy-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.